molecular formula C7H10N2OS B1348139 5-Ethyl-6-methyl-2-thiouracil CAS No. 39083-15-3

5-Ethyl-6-methyl-2-thiouracil

Cat. No.: B1348139
CAS No.: 39083-15-3
M. Wt: 170.23 g/mol
InChI Key: UMBJMJGRRXHYBN-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-thiouracil is a derivative of thiouracil, a sulfur-containing heterocyclic compound. It belongs to the class of organosulfur compounds and is characterized by the presence of an ethyl group at the 5th position and a methyl group at the 6th position of the uracil ring. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

5-Ethyl-6-methyl-2-thiouracil has several scientific research applications, including:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Ethyl-6-methyl-2-thiouracil plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, this compound decreases the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland . This interaction is essential for its antithyroid effects, making it a valuable compound in the treatment of hyperthyroidism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In thyroid cells, this compound inhibits the synthesis of thyroid hormones, leading to a decrease in metabolic rate and a reduction in the symptoms of hyperthyroidism . Additionally, it may affect other cell types by modulating the activity of enzymes involved in oxidative stress responses and cellular detoxification.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to thyroid peroxidase, inhibiting its activity and preventing the iodination of tyrosine residues in thyroglobulin . This inhibition disrupts the synthesis of thyroxine (T4) and triiodothyronine (T3), the primary thyroid hormones. Furthermore, this compound may also influence gene expression by modulating the activity of transcription factors involved in thyroid hormone synthesis and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its breakdown, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound maintains its inhibitory effects on thyroid hormone synthesis, with no significant loss of activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits thyroid hormone synthesis without causing significant adverse effects . At higher doses, it may lead to toxicity, manifesting as liver damage, hematological abnormalities, and gastrointestinal disturbances. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without causing toxicity. Careful dosage optimization is crucial to maximize the benefits of this compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to thyroid hormone synthesis and metabolism. It interacts with enzymes such as thyroid peroxidase and deiodinases, which are essential for the conversion of thyroxine (T4) to triiodothyronine (T3) . The compound’s inhibitory effects on these enzymes disrupt the normal metabolic flux, leading to altered levels of thyroid hormones. Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes involved in oxidative stress responses and cellular detoxification.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is actively concentrated in the thyroid gland, where it exerts its inhibitory effects on thyroid hormone synthesis . The compound’s localization and accumulation in the thyroid gland are crucial for its therapeutic efficacy. Additionally, this compound may interact with other transporters and binding proteins involved in its distribution to different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is primarily within the thyroid gland, where it targets thyroid peroxidase and other enzymes involved in thyroid hormone synthesis . The compound’s activity and function are influenced by its localization within specific cellular compartments and organelles. Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its inhibitory effects on thyroid hormone synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-2-thiouracil typically involves the condensation of thiourea with ethyl 2-alkylacetoacetate under reflux conditions in methanol, in the presence of sodium methoxide . The reaction is carried out for 12-18 hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-2-thiouracil undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiouracil ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

    Cyclization: It can undergo cyclization reactions to form fused heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-thiouracil: Similar in structure but lacks the ethyl group at the 5th position.

    5-Propyl-6-methyl-2-thiouracil: Similar but has a propyl group instead of an ethyl group at the 5th position.

    2-Thiouracil: Lacks both the ethyl and methyl groups.

Uniqueness

5-Ethyl-6-methyl-2-thiouracil is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with enzymes and other molecular targets, potentially enhancing its efficacy in certain applications .

Properties

IUPAC Name

5-ethyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBJMJGRRXHYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=S)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192331
Record name 5-Ethyl-6-methyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39083-15-3
Record name Uracil, 5-ethyl-6-methyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039083153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-6-methyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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